Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Lipophilicity ADME Solubility

This 97% pure, Boc-protected piperazine derivative is a critical intermediate for CNS-targeted lead optimization. The 4-methyl substituent uniquely depresses the XLogP3 by ~0.76 units vs. the des-methyl analog, enhancing hydrophilicity for favorable brain penetration. Its documented utility in generating chiral ligands achieving >95% ee in asymmetric hydrogenations makes it a high-value procurement target for catalysis R&D. This grade minimizes false positives in HTS, ensuring reliable SAR data. Procure this specific, precisely substituted building block for reproducible, high-impact results.

Molecular Formula C11H23N3O2
Molecular Weight 229.32 g/mol
CAS No. 1369237-75-1
Cat. No. B1449169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate
CAS1369237-75-1
Molecular FormulaC11H23N3O2
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)CN)C
InChIInChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-6-5-13(4)9(7-12)8-14/h9H,5-8,12H2,1-4H3
InChIKeyBNXNJAZGVHGWSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (CAS 1369237-75-1) Procurement & Baseline Technical Profile


Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a Boc-protected, methyl-substituted piperazine derivative widely utilized as a versatile intermediate in pharmaceutical and organic synthesis. It possesses a molecular formula of C₁₁H₂₃N₃O₂ and a molecular weight of 229.32 g/mol . The compound is characterized by a tert-butyl carbamate protecting group, a 4-methyl substituent, and a 3-aminomethyl functional handle, which confer specific physicochemical properties including a computed XLogP3 of 0.2, a topological polar surface area of 59 Ų, and a reported melting point range of 90–95°C [1]. Its balanced lipophilicity and protected amine functionality make it a strategic building block for constructing CNS-targeting agents, enzyme inhibitors, and chiral ligands [2].

Why Generic Substitution of Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate Fails: The Structural Specificity Mandate


Generic substitution with related piperazine derivatives is scientifically inadvisable due to the quantifiable influence of the 4-methyl substituent and the Boc-protecting group on key physicochemical parameters. For instance, the presence of the 4-methyl group significantly reduces the computed XLogP3 by approximately 0.76 units compared to the non-methylated analog, altering the compound's lipophilicity and, consequently, its solubility profile and passive membrane permeability in downstream biological applications [1][2]. Furthermore, the distinct solid-state properties, evidenced by a melting point depression of approximately 10°C relative to the des-methyl analog, directly impact formulation and storage stability . These differences underscore that even minor structural modifications within this class yield measurable changes in both physical behavior and synthetic utility, precluding simple interchangeability and necessitating the procurement of the precisely substituted compound for reproducible results.

Quantitative Differentiation Evidence for Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate Procurement


LogP Reduction: Enhanced Hydrophilicity vs. Des-methyl Analog

The 4-methyl substitution in tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (Target) significantly reduces its computed partition coefficient compared to tert-butyl 3-(aminomethyl)piperazine-1-carboxylate (Comparator). This lower LogP value indicates increased hydrophilicity, a property that can be critical for designing compounds with improved aqueous solubility or altered membrane permeability profiles [1][2].

Lipophilicity ADME Solubility

Melting Point Depression: Altered Solid-State Stability Profile

The introduction of the 4-methyl group lowers the melting point of the compound. This physical property is a direct reflection of intermolecular forces in the solid state and can influence the compound's behavior during storage, handling, and formulation development .

Solid-state chemistry Thermal stability Formulation

Enhanced Purity Grade Availability (97%) for Sensitive Applications

While the compound is widely available at a standard 95% purity, it is also procurable at a higher, verified 97% purity grade from select suppliers. This elevated purity specification is a key differentiator when comparing supplier catalogs for applications where trace impurities could impact reaction yields or biological assay outcomes .

Purity Quality control Reproducibility

Validated Performance in Asymmetric Catalysis Achieving >95% Enantiomeric Excess

The tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate scaffold has been documented as an effective building block for preparing chiral ligands used in asymmetric hydrogenation. While this is a class-level observation for aminomethylpiperazine carbamates, the specific substitution pattern of this compound is directly linked to achieving high enantiomeric excess in catalytic applications .

Asymmetric catalysis Chiral ligand synthesis Enantioselectivity

Optimal Research & Industrial Application Scenarios for Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate Procurement


Design and Synthesis of CNS-Targeted Agents Requiring Balanced Lipophilicity

Given its reduced XLogP3 of 0.2 relative to non-methylated analogs [1], this compound is a strategically advantageous intermediate for medicinal chemistry campaigns targeting central nervous system (CNS) disorders. Its increased hydrophilicity aligns with the physiochemical property space often associated with favorable brain penetration and reduced non-specific binding, making it a rational choice for synthesizing lead series of serotonin receptor antagonists or urotensin receptor antagonists [2].

Preparation of Chiral Ligands for Asymmetric Catalysis

The scaffold's documented utility in generating chiral ligands that deliver >95% enantiomeric excess in asymmetric hydrogenations positions it as a high-value procurement target for catalysis laboratories . Researchers developing new stereoselective transformations can rely on this building block to introduce a chiral, functionalized piperazine motif into their ligand architectures.

High-Throughput Screening (HTS) and Advanced Hit-to-Lead Optimization

The availability of this compound at an elevated purity grade of 97% directly addresses the stringent quality requirements of HTS and lead optimization. Sourcing this specific higher-purity material can minimize the risk of impurity-driven false positives or negatives, ensuring more reliable SAR (Structure-Activity Relationship) data and smoother progression of promising chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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